Ethyl 2-chloro-4-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products include substituted nicotinates with various functional groups.
Oxidation: Products may include oxidized derivatives of the original compound.
Hydrolysis: The major products are 2-chloro-4-(trifluoromethyl)nicotinic acid and ethanol.
Scientific Research Applications
Ethyl 2-chloro-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Similar structure but with the trifluoromethyl group at a different position.
Methyl 6-chloro-4-(trifluoromethyl)nicotinate: Similar functional groups but with a methyl ester instead of an ethyl ester
Uniqueness
Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUGDFXWDYZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678885 |
Source
|
Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-56-8 |
Source
|
Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.